molecular formula C18H14FN3O B10755488 2-Amino-5-(4-fluorophenyl)-3-(pyridin-4-yl)benzamide

2-Amino-5-(4-fluorophenyl)-3-(pyridin-4-yl)benzamide

Cat. No.: B10755488
M. Wt: 307.3 g/mol
InChI Key: INRJBVLMKPWSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(4-fluorophenyl)-3-(pyridin-4-yl)benzamide: is an organic compound that features a benzamide core substituted with an amino group, a fluorophenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-fluorophenyl)-3-(pyridin-4-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoic acid derivative with an amine under dehydrating conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated benzamide in the presence of a palladium catalyst.

    Addition of the Pyridinyl Group: The pyridinyl group can be added through a nucleophilic aromatic substitution reaction, where a halogenated pyridine reacts with the benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) to form amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines from nitro groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-5-(4-fluorophenyl)-3-(pyridin-4-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Research: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-fluorophenyl)-3-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-chlorophenyl)-3-(pyridin-4-yl)benzamide
  • 2-Amino-5-(4-bromophenyl)-3-(pyridin-4-yl)benzamide
  • 2-Amino-5-(4-methylphenyl)-3-(pyridin-4-yl)benzamide

Uniqueness

2-Amino-5-(4-fluorophenyl)-3-(pyridin-4-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s metabolic stability, bioavailability, and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.

Properties

Molecular Formula

C18H14FN3O

Molecular Weight

307.3 g/mol

IUPAC Name

2-amino-5-(4-fluorophenyl)-3-pyridin-4-ylbenzamide

InChI

InChI=1S/C18H14FN3O/c19-14-3-1-11(2-4-14)13-9-15(12-5-7-22-8-6-12)17(20)16(10-13)18(21)23/h1-10H,20H2,(H2,21,23)

InChI Key

INRJBVLMKPWSHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)C(=O)N)N)C3=CC=NC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.